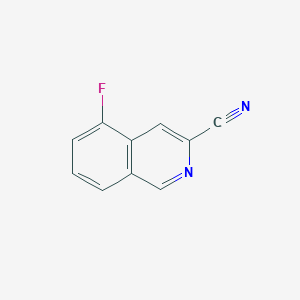
5-Fluoroisoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroisoquinoline-3-carbonitrile: is a fluorinated isoquinoline derivative with the molecular formula C10H5FN2 and a molecular weight of 172.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Baltz–Schiemann Reaction: One common method for synthesizing fluorinated isoquinolines, including 5-Fluoroisoquinoline-3-carbonitrile, involves the .
Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Fluoroisoquinoline-3-carbonitrile can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoroisoquinoline-3-carbonitrile is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry .
Biology and Medicine: Fluorinated isoquinolines, including this compound, are studied for their potential biological activities, such as anti-cancer and anti-inflammatory properties .
Industry: This compound is also explored for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Wirkmechanismus
The precise mechanism of action for 5-Fluoroisoquinoline-3-carbonitrile is not fully elucidated. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroisoquinoline
- 3-Fluoroisoquinoline
- 4-Fluoroisoquinoline
Comparison: 5-Fluoroisoquinoline-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the isoquinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other fluorinated isoquinolines .
Eigenschaften
Molekularformel |
C10H5FN2 |
|---|---|
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
5-fluoroisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H |
InChI-Schlüssel |
JVHYPOCGEUXKRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N=C2)C#N)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


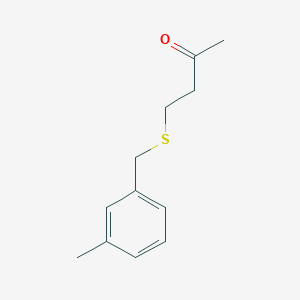
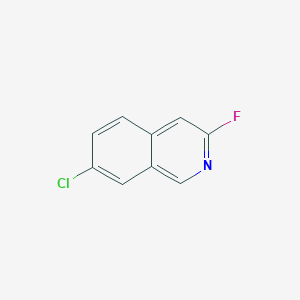
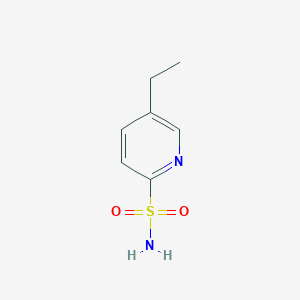
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
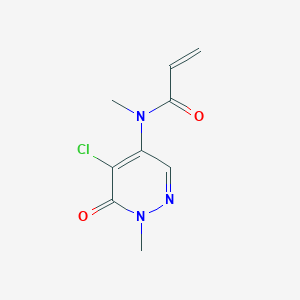
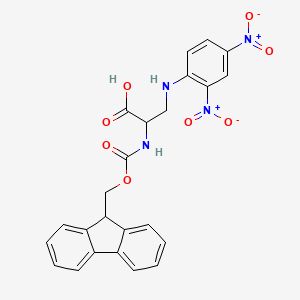
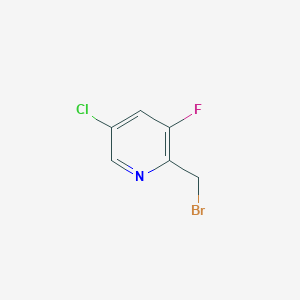
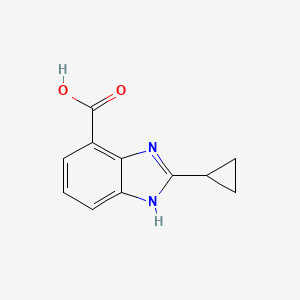

![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
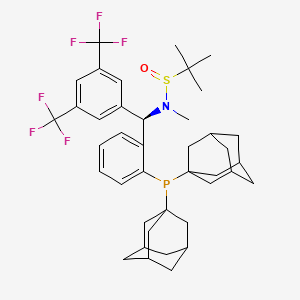
![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
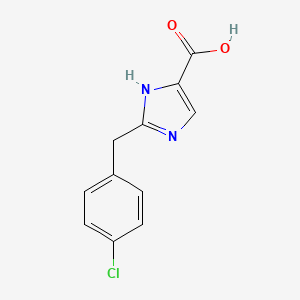
![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)
